molecular formula C12H10Cl2N4O B1456989 2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide CAS No. 761440-08-8

2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide

Cat. No. B1456989
CAS RN: 761440-08-8
M. Wt: 297.14 g/mol
InChI Key: NRPNUOKRHRYIBP-UHFFFAOYSA-N
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Description

2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide, commonly referred to as DCPMB, is an organochlorine compound used in a variety of scientific research applications. DCPMB is a colorless solid that is soluble in water, ethanol, and other organic solvents. It is a derivative of pyrimidine and is often used as a starting material for synthesizing other compounds. DCPMB has been studied for its potential applications in drug discovery, biochemistry, and physiology.

Scientific Research Applications

Protein Kinase Inhibition

2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide has been explored for its potential as a protein kinase inhibitor. The compound, in its variant forms, was synthesized using a hybrid flow and microwave approach, demonstrating efficacy in inhibiting protein kinases. This has significant implications for cancer research, as protein kinases play a crucial role in cell signaling and are targets for cancer therapy (Russell et al., 2015).

mGluR1 Antagonism

This chemical has been identified as a potent antagonist of metabotropic glutamate receptor 1 (mGluR1), a receptor implicated in neurological disorders. It exhibited excellent subtype selectivity and a good pharmacokinetic profile in rats, along with potent antipsychotic-like effects in animal models. This makes it a potential candidate for developing treatments for neurological disorders (Satoh et al., 2009).

PET Imaging Applications

The compound has been used in the development of novel positron emission tomography (PET) ligands for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain. This application is crucial for understanding neurological conditions and the effects of pharmaceuticals on the brain (Fujinaga et al., 2012).

Antibacterial Applications

Derivatives of this compound have shown promising antibacterial properties. Molecular docking studies and antibacterial evaluations indicate potential for developing new antibacterial agents, especially against specific strains like Proteus vulgaris (Ravichandiran et al., 2015).

Anticancer Research

The compound has been synthesized and studied for its potential in anticancer activity. Its derivatives have shown marked inhibition against various cancer cell lines, indicating its potential as an anticancer agent (Huang et al., 2020).

Histone Deacetylase Inhibition

A derivative of this chemical, MGCD0103, has shown promising results as an orally active histone deacetylase (HDAC) inhibitor. It selectively inhibits specific HDACs, blocking cancer cell proliferation and inducing apoptosis. This indicates its potential as an anticancer drug (Zhou et al., 2008).

Future Directions

For more detailed information, you can refer to the MSDS provided by AstaTech, Inc .

properties

IUPAC Name

2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O/c1-15-11(19)7-4-2-3-5-9(7)17-10-8(13)6-16-12(14)18-10/h2-6H,1H3,(H,15,19)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPNUOKRHRYIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2,4,5-trichloropyrimidine (1.0 g, 5.4 mmol) and 2-amino-N-methylbenzamide (0.98 g, 6.5 mmol) in THF (5.0 mL) was charged with DIPEA (1.42 mL, 8.18 mmol) and the mixture allowed to stir at rt for 16 h. The reaction was quenched with NaHCO3 (10 mL) and extracted with EtOAc (15 mL). The organic layer was washed with brine (10 mL), dried over NaSO4, filtered, and concentrated in vacuo to yield a yellow solid which was recrystallized from EtOAc to afford 422 mg of 2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methylbenzamide (yield: 26% yield*). Further material could be recovered from the mother liquors if desired. 1H NMR (CD3OD, 400 MHz): δ=2.93 (s, 3 H), 7.21 (td, J=7.64, 1.14 Hz, 1 H), 7.56 (ddd, J=8.53, 7.26, 1.64 Hz, 1 H), 7.71 (dd, J=7.83, 1.26 Hz, 1 H), 8.30 (s, 1 H) 8.63 (dd, J=8.59, 0.76 Hz, 1 H). MS (ES+): m/z 296.90 [MH+] (ZQ3, polar—5 min).
Quantity
1 g
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0.98 g
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1.42 mL
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reactant
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5 mL
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Synthesis routes and methods II

Procedure details

2-Amino-N-methyl-benzamide (24.4 g, 0.16 mol) in DMF (0.5 L) was added 2,4,5-Trichloro -pyrimidine (39 g, 1.3 eq) and Potassium carbonate (1.3 eq). Stired under argon at 75° C. for 5 hrs and then at RT overnight. Poured into 1 L water and precipitate isolated by filtration and washed 1:1 acetonitrile:water followed by drying in air stream and under vacuum to afford the title compound as a yellow solid (38 g, 78% yield). 11.70 (s, 1H), 8.74 (d, J=8.2 Hz, 1H), 8.24 (s, 1H), 7.59 (d, J=8.4 Hz, 1H), 7.53 (d, J=8.8 Hz, 1H), 7.16 (t, J=8.4 Hz, 1H), 6.28 (s, 1H), 3.06 (d, J=4.7 Hz, 3H).
Quantity
24.4 g
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reactant
Reaction Step One
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39 g
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0 (± 1) mol
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reactant
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0.5 L
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Quantity
1 L
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Yield
78%

Synthesis routes and methods III

Procedure details

Part 3C. 2-[5-Chloro-2-(1,4-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamino)-pyrimidin-4-ylamino]-N-methylbenzamide. This compound was prepared according to Example 411f. From 8-amino-1,4-dimethyl-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one (100 mg, 0.49 mmol) and 2-(2,5-dichloro-pyrimidin-4-ylamino)-N-methylbenzamide (144 mg, 0.49 mmol) was obtained 97 mg (43%) of the title compound following flash chromatography (silica gel, 20% MeOH/DCM); m.p. 243-247° C.; MS: m/z=466/468 (M+H)+, Cl-isotope pattern; 1H-NMR (DMSO-d6, δ): 11.64 (s, 1H), 9.57 (s, 1H), 8.76 (m, 2H), 8.27 (s, 1H), 7.76 (d, 8 Hz, 1H), 7.50 (t, 7 Hz, 1H), 7.40 (d, 7 Hz, 1H), 7.33 (d, 8 Hz, 1H), 7.20 (s, 1H), 7.15 (t, 7 Hz, 1H), 3.42 (t, 5 Hz, 2H), 3.25 (t, 5 Hz, 2H), 3.04 (s, 3H), 2.81 (s, 3H), 2.68 (s, 3H).
Name
MeOH DCM
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[Compound]
Name
3C
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0 (± 1) mol
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Name
2-[5-Chloro-2-(1,4-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamino)-pyrimidin-4-ylamino]-N-methylbenzamide
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

2-[5-Chloro-2-(1-methyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamino)-pyrimidin-4-ylamino]-N-methylbenzamide. This compound was prepared according to the procedure for Example 417b. From 7-amino-1-methyl-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one (75 mg, 0.39 mmol) and 2-(2,5-dichloro-pyrimidin-4-ylamino)-N-methylbenzamide (111 mg, 0.37 mmol) was obtained 48 mg (30%) of the title compound following preparative tlc (20% MeOH/DCM); m.p. 235-245° C. (dec.); MS: m/z/=452/454 (M+H)+, Cl-isotope pattern; 1H-NMR (DMSO-d6, δ): 11.64 (s, 1H), 9.36 (s, 1H), 8.75 (m, 2H), 8.19 (s, 2H), 7.76 (d, 7 Hz, 1H), 7.70 (m, 2H), 7.47 (t, 7 Hz, 1H), 7.11 (t, 7 Hz, 1H), 6.88 (d, 8 Hz, 1H), 3.13 (m, 4H), 2.79 (s, 3H), 2.75 (s, 3H).
Name
MeOH DCM
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[5-Chloro-2-(1-methyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamino)-pyrimidin-4-ylamino]-N-methylbenzamide
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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